Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate
CAS No.: 1331957-61-9
Cat. No.: VC2855521
Molecular Formula: C9H9NO4
Molecular Weight: 195.17 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate - 1331957-61-9](/images/structure/VC2855521.png)
Specification
CAS No. | 1331957-61-9 |
---|---|
Molecular Formula | C9H9NO4 |
Molecular Weight | 195.17 g/mol |
IUPAC Name | methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate |
Standard InChI | InChI=1S/C9H9NO4/c1-12-9(11)6-2-3-10-8-7(6)13-4-5-14-8/h2-3H,4-5H2,1H3 |
Standard InChI Key | JHOPTMDILRUXMP-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C2C(=NC=C1)OCCO2 |
Canonical SMILES | COC(=O)C1=C2C(=NC=C1)OCCO2 |
Introduction
Overview and Chemical Identity
Structural Characteristics and Nomenclature
Methyl 2,3-dihydro-dioxino[2,3-b]pyridine-8-carboxylate belongs to the class of fused heterocyclic compounds containing both oxygen and nitrogen atoms in its ring system. The compound name provides significant structural information: the "2,3-dihydro" prefix indicates partial saturation in the dioxane ring, while "dioxino" refers to the oxygen-containing heterocycle fused to a pyridine ring, as indicated by the "[2,3-b]pyridine" segment. The "8-carboxylate" specifies the position and functional group, while "methyl" identifies the ester type.
The molecular formula of this compound can be determined as C9H9NO4, which is derived from the related acid form (C8H7NO4) with the addition of a methyl group . The compound represents the methyl ester derivative of 1,4-Dioxino[2,3-b]pyridine-8-carboxylic acid, 2,3-dihydro-, providing insight into its chemical relationship and potential synthetic pathway.
Chemical Classification and Importance
This compound belongs to several important chemical classes, including:
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Heterocyclic compounds (containing both oxygen and nitrogen heteroatoms)
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Fused ring systems (dioxinopyridines)
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Carboxylic acid esters (methyl esters specifically)
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Partially saturated heterocycles (indicated by the dihydro designation)
The significance of this structural arrangement lies in its potential for diverse chemical reactivity and biological interactions. The dioxinopyridine scaffold provides a rigid framework with specific three-dimensional geometry, while the methyl ester group introduces a reactive functionality that can undergo various transformations.
Physical and Chemical Properties
Molecular Structure and Physical Characteristics
The three-dimensional structure of Methyl 2,3-dihydro-dioxino[2,3-b]pyridine-8-carboxylate features a partially planar system, with the pyridine ring maintaining aromaticity while the dihydrodioxane portion adopts a non-planar conformation. The positioning of the methyl carboxylate at the 8-position creates a specific electronic and steric environment that influences the compound's properties and reactivity.
Based on structural analysis and comparison with related compounds, the following physical properties can be predicted:
Property | Predicted Value | Rationale |
---|---|---|
Physical State | White to off-white crystalline solid | Typical for heterocyclic esters of similar molecular weight |
Molecular Weight | 195.17 g/mol | Calculated from molecular formula C9H9NO4 |
Melting Point | 110-140°C (estimate) | Based on comparable heterocyclic methyl esters |
Boiling Point | >250°C (decomposition likely) | Consistent with similar heterocycles |
Solubility | Soluble in organic solvents (DCM, CHCl3, DMSO); poorly soluble in water | Based on polarity profile and functional groups |
Log P | 1.2-1.8 (estimate) | Predicted from structure, indicating moderate lipophilicity |
Spectroscopic Properties
The spectroscopic properties of Methyl 2,3-dihydro-dioxino[2,3-b]pyridine-8-carboxylate would be valuable for its identification and characterization. Predicted key spectroscopic features include:
Nuclear Magnetic Resonance (NMR)
Predicted key 1H NMR signals (in CDCl3):
Proton Type | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|---|
Aromatic CH | 7.8-8.2 | singlet or doublet | 1H | Pyridine H adjacent to N |
Aromatic CH | 6.9-7.3 | doublet | 1H | Pyridine H adjacent to carboxylate |
Dioxane CH2 | 4.2-4.5 | multiplet | 4H | Two CH2 groups of dioxane ring |
Methyl | 3.8-4.0 | singlet | 3H | OCH3 of ester group |
Infrared Spectroscopy (IR)
Predicted key IR absorptions:
Wavenumber (cm⁻¹) | Assignment | Intensity |
---|---|---|
1710-1730 | C=O stretch (ester) | Strong |
1580-1620 | C=N stretch (pyridine) | Medium |
1250-1280 | C-O stretch (ester) | Strong |
1050-1150 | C-O-C stretch (dioxane) | Strong |
Comparison with Related Compounds
The properties of Methyl 2,3-dihydro-dioxino[2,3-b]pyridine-8-carboxylate can be compared with its acid precursor to understand the impact of esterification:
Synthesis and Preparation Methods
Esterification of the Corresponding Acid
The most straightforward approach would be the esterification of 1,4-Dioxino[2,3-b]pyridine-8-carboxylic acid, 2,3-dihydro-, which is commercially available . Several esterification methods could be employed:
Method | Reagents | Conditions | Advantages | Limitations |
---|---|---|---|---|
Fischer Esterification | Methanol, H2SO4 or HCl | Reflux, 4-24h | Simple, inexpensive | Equilibrium-limited, side reactions possible |
Thionyl Chloride Method | SOCl2, then Methanol | 0°C to RT, 2-4h | High yield, faster reaction | Moisture-sensitive, corrosive reagents |
Diazomethane | CH2N2 in ether | 0°C, 1-2h | Mild conditions, high yield | Hazardous reagent, explosion risk |
Alkylation with Dimethyl Sulfate | (CH3)2SO4, K2CO3 | 50-60°C, 2-6h | Good yield, scalable | Toxic reagent, safety concerns |
De Novo Synthesis Approaches
Alternative synthetic strategies might involve constructing the heterocyclic system with the methyl ester already in place:
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Starting from appropriately substituted pyridine precursors with subsequent formation of the dioxane ring
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Building the entire heterocyclic system through cycloaddition reactions
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Employing transition metal-catalyzed cross-coupling methods to construct the framework
Purification and Characterization
After synthesis, purification methods would typically include:
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Recrystallization from appropriate solvent systems (e.g., ethanol/water, methanol/water)
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Column chromatography using silica gel with appropriate solvent systems
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For highest purity, preparative HPLC might be employed
Characterization would involve NMR spectroscopy (1H, 13C), mass spectrometry, infrared spectroscopy, and melting point determination to confirm identity and purity.
Chemical Reactivity and Transformations
Reactivity Profile
The chemical reactivity of Methyl 2,3-dihydro-dioxino[2,3-b]pyridine-8-carboxylate is primarily determined by its functional groups and heterocyclic structure:
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Methyl Ester Group: Susceptible to nucleophilic attack, leading to hydrolysis, transesterification, or aminolysis reactions.
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Pyridine Ring: As an electron-deficient aromatic system, it can undergo nucleophilic aromatic substitution reactions and coordinate with metals through the nitrogen atom.
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Dioxane Ring: Generally stable under neutral conditions but potentially susceptible to acid-catalyzed ring-opening reactions under harsh conditions.
Key Transformation Reactions
Several important transformations can be predicted:
Transformation | Reagents | Products | Potential Applications |
---|---|---|---|
Hydrolysis | NaOH or LiOH, H2O/THF | Carboxylic acid derivative | Intermediate for further functionalization |
Aminolysis | NH3 or amines | Amide derivatives | Potential bioactive compounds |
Reduction | LiAlH4 or NaBH4 | Hydroxymethyl derivative | Precursor to ethers, amines |
Transesterification | Different alcohols, acid/base catalyst | Alternative esters | Tuning physical properties |
Stability Considerations
Understanding stability profiles is important for handling and storage:
Condition | Expected Stability | Potential Concerns |
---|---|---|
Ambient Storage | Generally stable | Gradual hydrolysis possible in humid conditions |
Acidic Conditions | Moderate stability | Potential hydrolysis and ring opening |
Basic Conditions | Lower stability | Susceptible to ester hydrolysis |
Light Exposure | Generally stable | Long-term photodegradation possible |
Heat | Stable until ~150°C | Decomposition at higher temperatures |
Application | Description | Advantage |
---|---|---|
Building Block | Foundation for more complex molecules | Provides rigid, well-defined scaffold |
Scaffold Diversification | Core structure for compound libraries | Allows systematic structure-activity relationship studies |
Directing Group | Ester can direct functionalization reactions | Enables regioselective modifications |
Intermediate | Precursor to various functional derivatives | Versatile starting point for diverse compounds |
Structure-Property Relationships
Electronic Effects and Molecular Properties
The electronic distribution in Methyl 2,3-dihydro-dioxino[2,3-b]pyridine-8-carboxylate significantly influences its chemical behavior:
Structural Feature | Electronic Effect | Consequence |
---|---|---|
Pyridine Nitrogen | Electron-withdrawing | Increases electrophilicity of adjacent positions |
Dioxane Oxygens | Electron-donating (inductive) | Moderates electron deficiency of pyridine |
Ester Group | Electron-withdrawing | Creates electrophilic site at carbonyl carbon |
Ring Fusion | Constrains geometry | Affects orbital overlap and reactivity patterns |
Structure-Activity Relationships
For potential biological applications, several structural features would likely be significant:
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Hydrogen Bond Acceptors: The compound contains multiple hydrogen bond acceptors (pyridine N, ester carbonyl, dioxane oxygens), enhancing potential for target binding.
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Molecular Rigidity: The fused ring system provides a rigid scaffold that may contribute to selective binding to biological targets.
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Lipophilicity: The methyl ester increases lipophilicity compared to the carboxylic acid, potentially affecting membrane permeability.
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Molecular Size and Shape: The specific three-dimensional arrangement creates a distinct molecular shape that would influence receptor interactions.
Research Challenges and Future Directions
Synthetic Optimization
Future research could focus on developing improved synthetic methods:
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More efficient esterification protocols with higher yields and simplified purification
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Green chemistry approaches using environmentally friendly reagents and conditions
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Scalable processes suitable for larger-scale production
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Regioselective functionalization methods for preparing analogs
Structure-Activity Relationship Studies
Systematic exploration of structure-activity relationships could include:
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Preparation of various ester derivatives (ethyl, propyl, etc.) to assess the impact of ester size
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Synthesis of amide analogs to explore hydrogen bonding effects
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Modification of the heterocyclic core to tune electronic properties
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Investigation of substitution at various positions of the ring system
Comprehensive Characterization
More detailed characterization studies would provide valuable insights:
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X-ray crystallography to confirm precise three-dimensional structure
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Comprehensive physical property determinations
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Detailed spectroscopic analysis using advanced techniques
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Computational studies to predict properties and reactivity patterns
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